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Compound of Interest

Compound Name: MM-102

Cat. No.: B609186 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of MM-102's performance against its primary target and other

methyltransferases, supported by available data and detailed experimental methodologies.

MM-102 is a potent small-molecule inhibitor that targets the interaction between Mixed Lineage

Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is crucial for

the histone methyltransferase (HMT) activity of the MLL1 complex, which plays a significant

role in regulating gene expression, particularly of HOX genes involved in hematopoietic

development. Dysregulation of the MLL1 complex is a hallmark of certain aggressive

leukemias.

Potency and Selectivity of MM-102
MM-102 demonstrates high-affinity binding to WDR5, effectively disrupting the MLL1-WDR5

interaction and consequently inhibiting the methyltransferase activity of the MLL1 complex.

Target Parameter Value Reference

MLL1-WDR5

Interaction
IC50 2.4 nM [1]

Ki < 1 nM [1]

MLL1 Complex HMT

Activity
IC50 0.32 µM [1]
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While a comprehensive quantitative selectivity panel for MM-102 against a broad range of

methyltransferases is not publicly available, data from structurally and functionally related

compounds that also target the MLL1-WDR5 interaction strongly suggest a high degree of

selectivity.

For instance, MM-401, a closely related peptidomimetic, was found to be highly selective for

the MLL1 complex. In a screening against other MLL family histone methyltransferases and a

panel of other methyltransferases, no significant inhibition was observed, and therefore IC50

values were not determined due to the lack of activity. This indicates a very high margin of

selectivity for MM-401, and by extension, likely for MM-102.

Similarly, OICR-9429, another small-molecule antagonist of the MLL1-WDR5 interaction, was

profiled against a panel of 22 human methyltransferases and showed no significant inhibition,

highlighting the exquisite selectivity achievable with this class of inhibitors.

The high selectivity of these inhibitors is attributed to their specific targeting of the unique

protein-protein interaction interface between MLL1 and WDR5, rather than the more conserved

S-adenosylmethionine (SAM) binding pocket common to all methyltransferases.

Experimental Protocols
The following section details a generalized yet comprehensive protocol for determining the

selectivity of an inhibitor like MM-102 against a panel of methyltransferases using a radiometric

filter-binding assay. This method is considered a gold standard for its sensitivity and broad

applicability.

In Vitro Histone Methyltransferase (HMT) Selectivity
Assay (Radiometric Filter-Binding)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of MM-102 against

a panel of purified histone methyltransferases.

2. Materials:

Enzymes: Purified recombinant human methyltransferases (e.g., MLL1 complex, EZH2,
SETD7, PRMT5, etc.).
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Substrates: Histone proteins or peptides specific to each enzyme (e.g., Histone H3 for
MLL1).
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
Inhibitor: MM-102, dissolved in DMSO.
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
Stop Solution: 7.5 M Guanidine Hydrochloride.
Wash Buffer: 50 mM Sodium Bicarbonate (pH 9.0).
Filter Plates: 96-well phosphocellulose filter plates (e.g., Millipore MAPH).
Scintillation Fluid: (e.g., Ultima Gold).
Microplate Scintillation Counter.

3. Procedure:

Compound Preparation: Prepare a serial dilution of MM-102 in DMSO. A typical starting
concentration range would be from 100 µM down to 1 pM in 10-point, 3-fold dilutions.
Reaction Mix Preparation: For each methyltransferase to be tested, prepare a master mix
containing the assay buffer, the specific histone substrate, and the purified enzyme at their
predetermined optimal concentrations.
Assay Plate Setup:

To each well of a 96-well polypropylene plate, add 1 µL of the serially diluted MM-102 or
DMSO (for control wells).
Add 19 µL of the enzyme/substrate master mix to each well.
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the
enzyme.

Initiation of Reaction:

Prepare a solution of [³H]-SAM in assay buffer.
Add 5 µL of the [³H]-SAM solution to each well to initiate the methyltransferase reaction. The
final reaction volume is 25 µL.

Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to
ensure the reaction is within the linear range.
Termination of Reaction:

Add 25 µL of the stop solution to each well to terminate the reaction.

Filter Binding:
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Transfer the entire reaction volume from the assay plate to the corresponding wells of a pre-
wetted phosphocellulose filter plate.
Wash the filter plate three times with 200 µL of wash buffer per well using a vacuum manifold
to remove unincorporated [³H]-SAM.

Detection:

Dry the filter plate completely.
Add 30 µL of scintillation fluid to each well.
Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

The raw data (counts per minute, CPM) are plotted against the logarithm of the inhibitor
concentration.
The IC50 value is determined by fitting the data to a four-parameter logistic equation using
appropriate software (e.g., GraphPad Prism).

Visualizations
MLL1 Signaling Pathway in Leukemia
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Caption: MLL1 signaling pathway in leukemia and the inhibitory action of MM-102.

Experimental Workflow for Selectivity Profiling
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Caption: Workflow for determining the selectivity profile of MM-102.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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